molecular formula C15H10ClFO B3099794 (E)-1-(2-chlorophenyl)-3-(3-fluorophenyl)prop-2-en-1-one CAS No. 1354941-98-2

(E)-1-(2-chlorophenyl)-3-(3-fluorophenyl)prop-2-en-1-one

Cat. No. B3099794
CAS RN: 1354941-98-2
M. Wt: 260.69 g/mol
InChI Key: PRPAROBGOLRNKU-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-1-(2-chlorophenyl)-3-(3-fluorophenyl)prop-2-en-1-one is a chemical compound that belongs to the class of chalcones. It is a yellow crystalline solid that is widely used in scientific research due to its unique properties.

Mechanism of Action

The mechanism of action of (E)-1-(2-chlorophenyl)-3-(3-fluorophenyl)prop-2-en-1-one is not fully understood. However, it has been suggested that it acts as an inhibitor of certain enzymes involved in the regulation of various cellular processes. It has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease. Additionally, it has been shown to have anti-inflammatory and antioxidant effects, which may contribute to its therapeutic effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of (E)-1-(2-chlorophenyl)-3-(3-fluorophenyl)prop-2-en-1-one is its versatility in scientific research. It can be used as a starting material for the synthesis of various biologically active compounds. It has also been extensively studied for its therapeutic potential in the treatment of various diseases. However, one of the main limitations of this compound is its limited solubility in water, which may make it difficult to use in certain experiments.

Future Directions

There are several future directions for the research of (E)-1-(2-chlorophenyl)-3-(3-fluorophenyl)prop-2-en-1-one. One area of research is the development of new drugs based on its structure. Another area of research is the investigation of its mechanism of action and its potential use in the treatment of various diseases. Additionally, there is a need for further studies to determine its safety and toxicity profiles, as well as its pharmacokinetic and pharmacodynamic properties. Finally, there is a need for the development of new synthetic methods for this compound that are more efficient and environmentally friendly.

Scientific Research Applications

(E)-1-(2-chlorophenyl)-3-(3-fluorophenyl)prop-2-en-1-one has a wide range of scientific research applications. It has been extensively used as a starting material for the synthesis of various biologically active compounds. It has also been used in the development of new drugs for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

(E)-1-(2-chlorophenyl)-3-(3-fluorophenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClFO/c16-14-7-2-1-6-13(14)15(18)9-8-11-4-3-5-12(17)10-11/h1-10H/b9-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRPAROBGOLRNKU-CMDGGOBGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C=CC2=CC(=CC=C2)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)/C=C/C2=CC(=CC=C2)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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